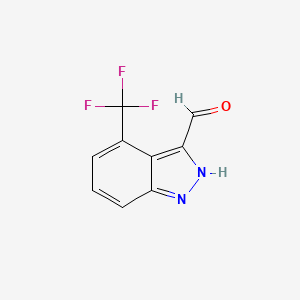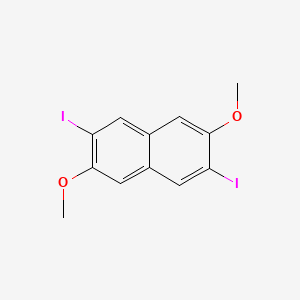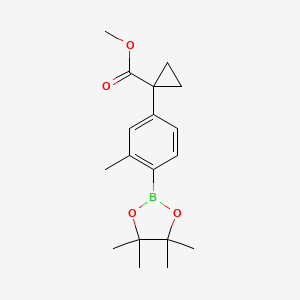![molecular formula C22H44N6O10 B12828268 (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arbekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is primarily used to treat infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Arbekacin was first synthesized from dibekacin in 1973 by Hamao Umezawa and collaborators . It has been marketed in Japan since 1990 under the trade name Habekacin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arbekacin is synthesized from dibekacin through a practical and scalable one-pot production process. The impurities derived from side chains at different NH2 sites are separated and analyzed using ESI-HRMS2 and 2D NMR . The reactivities of NH2 are evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity is found to be an important factor affecting the ratio of product to impurities .
Industrial Production Methods: The industrial production of Arbekacin involves the preparation of Arbekacin sulfate injection. This injection comprises Arbekacin sulfate, an anti-oxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water . The pH of the injection is maintained between 6.0 to 8.0 . The production process is simple and cost-effective, ensuring good stability and meeting the requirements of terminal sterilization .
Análisis De Reacciones Químicas
Types of Reactions: Arbekacin undergoes various chemical reactions, including substitution reactions. The reactivities of NH2 groups are crucial in these reactions .
Common Reagents and Conditions: The synthesis of Arbekacin involves the use of reagents such as dibekacin, solvents with varying polarity, and conditions optimized through DFT theoretical calculations .
Major Products Formed: The major product formed from the synthesis of Arbekacin is Arbekacin sulfate, which is used in medical applications .
Aplicaciones Científicas De Investigación
Arbekacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for the treatment of infections caused by multi-resistant bacteria, including MRSA . Arbekacin shows promise in treating multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii . Its synergistic effect with beta-lactams makes it a valuable antibiotic in chemotherapy .
Mecanismo De Acción
Arbekacin exerts its effects by irreversibly binding to bacterial 30S and 16S ribosomal subunits, inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12, interfering with the decoding site around nucleotide 1400 in the 16S subunit . This interaction causes mRNA to be misread, leading to the production of error-filled proteins that are non-functional or toxic .
Comparación Con Compuestos Similares
- Kanamycin
- Gentamicin
- Tobramycin
- Amikacin
Comparison: Arbekacin is unique among aminoglycosides due to its ability to resist enzymatic deactivation, which is common in other aminoglycosides . It shows broad antimicrobial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides . Arbekacin’s strong antimicrobial potency against MRSA and its synergistic effect with beta-lactams make it a valuable antibiotic in treating multidrug-resistant infections .
Propiedades
Fórmula molecular |
C22H44N6O10 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22-/m0/s1 |
Clave InChI |
MKKYBZZTJQGVCD-WQPIBYOFSA-N |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


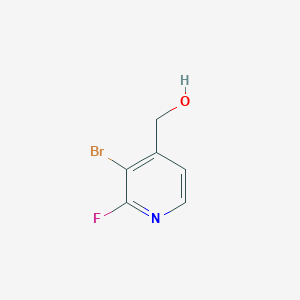
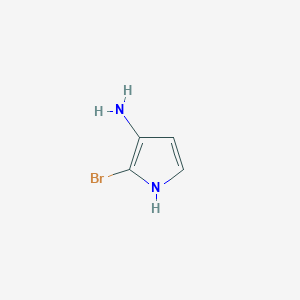
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
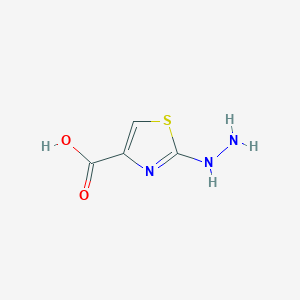
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
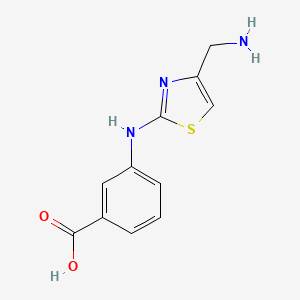
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

